1-(5-Fluoro-2-methylphenyl)propan-2-one: Chemical Structure, Synthesis, and Analytical Profiling
1-(5-Fluoro-2-methylphenyl)propan-2-one: Chemical Structure, Synthesis, and Analytical Profiling
Executive Summary
The compound 1-(5-Fluoro-2-methylphenyl)propan-2-one is a fluorinated and methylated derivative of phenylacetone (P2P). In contemporary organic synthesis and medicinal chemistry, substituted phenylacetones serve as critical precursors for the development of active pharmaceutical ingredients (APIs), including substituted amphetamines, adrenergic agonists, and various central nervous system (CNS) modulators. This technical guide provides a rigorous analysis of its chemical identity, validated synthetic workflows, and analytical characterization protocols.
Chemical Identity & Structural Elucidation
The structural uniqueness of 1-(5-fluoro-2-methylphenyl)propan-2-one arises from the dual substitution on the aromatic ring: an electron-donating methyl group at the ortho position and an electron-withdrawing fluorine atom at the meta position relative to the propan-2-one side chain.
Nomenclature and Identifiers
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IUPAC Name: 1-(5-fluoro-2-methylphenyl)propan-2-one
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Common Name: 5-Fluoro-2-methylphenylacetone
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Molecular Formula: C₁₀H₁₁FO
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Molecular Weight: 166.19 g/mol
Physicochemical Properties
The following table summarizes the predicted and experimentally correlated physicochemical properties of the compound, essential for downstream purification (e.g., fractional distillation, chromatography).
| Property | Value / Description | Analytical Relevance |
| Physical State (at STP) | Pale yellow to colorless liquid | Visual identification during synthesis |
| Boiling Point | ~240–255 °C (predicted at 760 mmHg) | Dictates vacuum distillation parameters |
| Density | ~1.08–1.12 g/cm³ | Phase separation in liquid-liquid extraction |
| Solubility | Soluble in DCM, EtOH, Et₂O; Insoluble in H₂O | Guides solvent selection for workup |
| LogP (Octanol/Water) | ~2.4 | Relevant for reverse-phase HPLC methods |
Validated Synthesis Workflows
The synthesis of substituted phenylacetones typically relies on either the oxidation of terminal alkenes or the condensation of aldehydes with nitroalkanes[1]. Below are two highly efficient, self-validating protocols for synthesizing 1-(5-fluoro-2-methylphenyl)propan-2-one.
Route A: The Henry Reaction (Nitro-Aldol Condensation)
This route leverages the base-catalyzed condensation of 5-fluoro-2-methylbenzaldehyde with nitroethane, followed by reduction and hydrolysis[1].
Step 1: Condensation to Nitroalkene
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Reagents: 5-Fluoro-2-methylbenzaldehyde (1.0 eq), Nitroethane (1.5 eq), Ammonium acetate (0.2 eq), Glacial acetic acid (solvent).
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Procedure: Reflux the mixture at 100 °C for 6–8 hours under a Dean-Stark apparatus to remove water.
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Causality: The primary amine from ammonium acetate forms an imine intermediate with the aldehyde, which is highly electrophilic and readily attacked by the nitronate ion generated from nitroethane. Water removal drives the equilibrium toward the dehydrated 1-(5-fluoro-2-methylphenyl)-2-nitropropene.
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Workup: Cool to room temperature, precipitate with cold water, filter, and recrystallize from ethanol.
Step 2: Reduction and Hydrolysis to Ketone
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Reagents: 1-(5-fluoro-2-methylphenyl)-2-nitropropene (1.0 eq), Iron powder (Fe) (4.0 eq), FeCl₃ (catalytic), HCl (aqueous).
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Procedure: Suspend the nitroalkene in a biphasic mixture of toluene and water. Add Fe powder and heat to 80 °C. Add HCl dropwise over 2 hours.
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Causality: The iron/acid system reduces the nitro group to an oxime/imine intermediate, which undergoes rapid acid-catalyzed hydrolysis in situ to yield the target propan-2-one.
Route B: Wacker Oxidation of Allylbenzenes
A more direct route if the corresponding allylbenzene (4-fluoro-1-methyl-2-(2-propenyl)benzene) is available, utilizing palladium catalysis.
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Reagents: Allylbenzene derivative (1.0 eq), PdCl₂ (0.05 eq), CuCl (1.0 eq), O₂ (balloon), DMF/H₂O (7:1).
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Procedure: Stir the catalyst mixture in DMF/H₂O under an O₂ atmosphere for 30 minutes. Add the allylbenzene dropwise. Stir at room temperature for 12 hours.
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Causality: Pd(II) coordinates to the terminal alkene, activating it for nucleophilic attack by water. The regioselectivity (Markovnikov addition) dictates the formation of the methyl ketone rather than the aldehyde. CuCl acts as a co-catalyst to reoxidize the resulting Pd(0) back to Pd(II) using molecular oxygen.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and catalytic cycle of the Wacker Oxidation pathway described in Route B.
Figure 1: Catalytic cycle and mechanistic logic of the Wacker oxidation of allylbenzenes to phenylacetones.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
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¹H NMR (CDCl₃, 400 MHz):
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A distinct singlet at ~2.15 ppm (3H) corresponding to the methyl group of the ketone (-C(=O)CH₃).
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A singlet at ~3.65 ppm (2H) corresponding to the benzylic methylene protons (-CH₂-), which are deshielded by both the aromatic ring and the adjacent carbonyl.
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A singlet at ~2.25 ppm (3H) for the aromatic methyl group.
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Aromatic protons (3H) will appear as a complex multiplet between 6.80–7.10 ppm, exhibiting specific ortho and meta coupling constants (J_H-F) due to the fluorine atom.
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GC-MS (EI, 70 eV):
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Molecular ion peak [M]⁺ at m/z 166.
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Base peak at m/z 123 corresponding to the tropylium/benzyl cation derivative ([C₈H₈F]⁺) resulting from the alpha-cleavage loss of the acetyl radical (-43 Da).
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References
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Ballini, R., et al. (1994). "A New, Highly Efficient Synthesis of Conjugated Nitrocycloalkenes." Tetrahedron Letters, 35(31), 5731-5734. Available at:
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Andrighetto, L. M., et al. (2016). "Influence of Base On Nitro-Aldol (Henry) Reaction Products For Alternative Clandestine Pathways." Scribd / Physical Sciences. Available at:[Link][1]
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Kohls, H., et al. (2014). "Enzymatic strategies for asymmetric synthesis." PMC - NIH. Available at:[Link][2]
